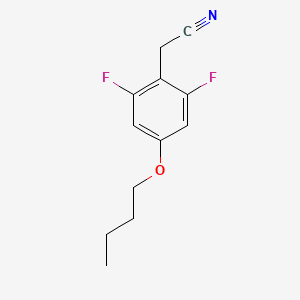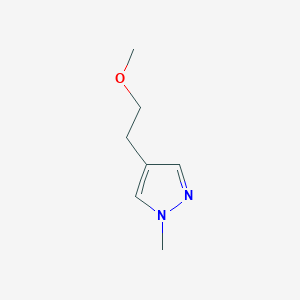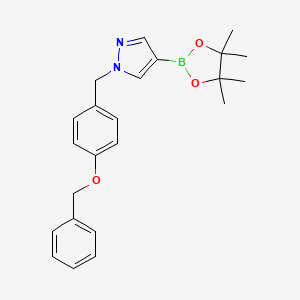
1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
Reactants: 4-(benzyloxy)benzyl-pyrazole, bis(pinacolato)diboron
Conditions: A palladium-catalyzed cross-coupling reaction, using a base such as potassium acetate
Reaction: Formation of the boronate ester.
Industrial Production Methods
In an industrial setting, production would be optimized for scale, potentially employing continuous flow methods to ensure high yield and purity. Reaction conditions might be fine-tuned to avoid side reactions and improve the overall efficiency of the synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step process:
Step 1: Preparation of 4-(benzyloxy)benzyl bromide
Reactants: 4-benzyloxybenzyl alcohol, hydrobromic acid
Conditions: Reflux, solvent such as toluene
Reaction: The alcohol group is substituted by a bromide.
Step 2: Formation of the pyrazole ring
Reactants: 4-(benzyloxy)benzyl bromide, hydrazine hydrate, and an appropriate β-diketone
Conditions: Ethanol, reflux
Reaction: A cyclization reaction forming the pyrazole ring.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Reagents: Halogenating agents, nucleophiles
Conditions: Mild to moderate temperatures
Products: Halogenated derivatives, substituted pyrazoles
Oxidation and Reduction:
Reagents: Oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride
Conditions: Varying temperatures and solvents depending on the reagent
Products: Oxidized or reduced analogs
Coupling Reactions:
Reagents: Various aryl halides
Conditions: Palladium-catalyzed, typically in the presence of a base
Products: Biaryl compounds
Major Products Formed
Depending on the reaction and conditions, products can vary widely. Substitution typically yields derivatives with varied functional groups, whereas coupling reactions produce more complex, biaryl structures.
Wissenschaftliche Forschungsanwendungen
1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole finds use across several scientific domains:
Chemistry:
As a versatile intermediate in organic synthesis for constructing more complex molecules.
Utilized in cross-coupling reactions to create biaryl compounds.
Biology:
Potentially as a probe to study cellular processes due to its unique structural attributes.
Medicine:
Investigated for its potential therapeutic properties, particularly in drug development.
Could act as a building block for the synthesis of bioactive compounds.
Industry:
Applied in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The specific mechanism of action depends heavily on its application:
In organic synthesis: Acts primarily as a nucleophile or an electrophile, depending on the reaction conditions.
In biological systems: Interacts with molecular targets, potentially inhibiting or activating specific pathways. The exact pathways and targets need further exploration.
Vergleich Mit ähnlichen Verbindungen
1-(4-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: : Differs by having a methoxy group instead of a benzyloxy group.
1-(4-(Benzyloxy)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: : Features a benzyl instead of a benzyloxybenzyl group.
These variations might confer different reactivity and application potential, making each compound uniquely valuable in specific contexts.
Eigenschaften
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-18-10-12-21(13-11-18)27-17-19-8-6-5-7-9-19/h5-14,16H,15,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKIVHVYGOGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

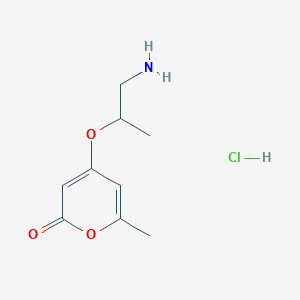


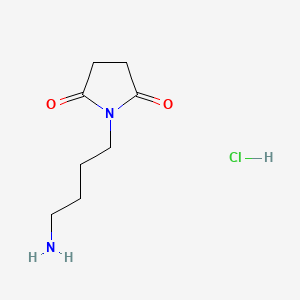
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)

![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
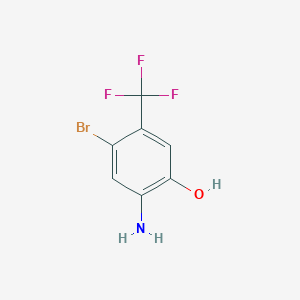
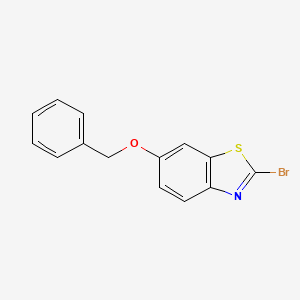

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
